N-(3-cyanophenyl)-2-methoxyacetamide

Description

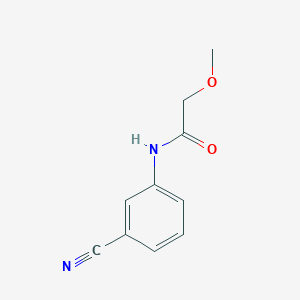

N-(3-Cyanophenyl)-2-methoxyacetamide is an organic compound characterized by a phenyl ring substituted with a cyano group (-CN) at the meta position and an acetamide moiety modified with a methoxy (-OCH₃) group at the α-carbon (Figure 1). This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The compound’s molecular weight is approximately 234.68 g/mol (based on its hydrochloride hydrate form) , and it is typically synthesized via condensation reactions involving acyl chlorides and heterocyclic amines .

Properties

IUPAC Name |

N-(3-cyanophenyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWUKAINGLEYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-methoxyacetamide typically involves the reaction of 3-cyanophenylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-cyanophenylamine+methoxyacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: 3-cyanobenzoic acid.

Reduction: 3-aminophenyl-2-methoxyacetamide.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-cyanophenyl)-2-methoxyacetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Example :

- N-(4-Cyanophenyl)-2-methoxyacetamide analogs (e.g., compound 80 in ) exhibit dual inhibition of HIV-1 RNase H and integrase (IC₅₀: 1.77 µM and 1.18 µM, respectively). However, replacing the 4-cyanophenyl group with a 3-cyanophenyl group (as in the target compound) reduces activity, highlighting the critical role of substituent position in biological efficacy .

Mechanistic Insight :

The meta-substitution on the phenyl ring may sterically hinder interactions with enzyme active sites or alter electronic properties, reducing binding affinity compared to para-substituted analogs .

Substituent Type and Physicochemical Properties

Comparison Table :

Key Observations :

Challenges :

HIV-1 Inhibition :

- The 3-cyanophenyl analog shows reduced RNase H/integrase inhibition compared to its 4-cyanophenyl counterpart (IC₅₀ ratio >1.5 vs. <1.2), indicating lower dual-target efficacy .

- Quinazoline Derivatives: N-{4-[(3,4-Dichlorophenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide () demonstrates higher kinase inhibition due to the planar quinazoline scaffold, which enhances DNA intercalation .

Enzyme Selectivity :

- Triazole Derivatives: N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide () targets bacterial enzymes with IC₅₀ <1 µM, leveraging the triazole-thioether motif for binding .

Biological Activity

N-(3-cyanophenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a molecular formula of and a molecular weight of approximately 190.20 g/mol. It is characterized by the presence of a methoxy group and a cyanophenyl moiety, which contribute to its unique chemical properties and biological activities.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.20 g/mol |

| Functional Groups | Methoxy, Cyanophenyl |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The cyano group and the methoxyacetamide moiety facilitate the formation of hydrogen bonds, which are crucial for binding to proteins or enzymes involved in various biochemical pathways. This interaction can influence pathways associated with inflammation, pain, and potentially cancer.

Therapeutic Potential

Research indicates that this compound exhibits anti-inflammatory and analgesic effects. These properties make it a candidate for further investigation in the treatment of conditions characterized by inflammation and pain.

Case Study: Anti-Inflammatory Effects

In a study conducted on animal models, this compound demonstrated significant reductions in inflammatory markers when administered in controlled doses. The study highlighted its potential as an anti-inflammatory agent, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | , |

| Analgesic | Pain relief in animal models | , |

| Antimicrobial | Activity against certain bacterial strains |

In Vitro Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory responses. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins—molecules that mediate inflammation and pain.

In Vivo Studies

Animal studies have corroborated the in vitro findings, demonstrating that treatment with this compound resulted in decreased paw swelling and pain sensitivity compared to control groups. These results suggest that the compound may exert its effects through multiple pathways, including modulation of immune responses.

Comparative Analysis with Analogues

Comparative studies with structurally similar compounds, such as N-(4-cyanophenyl)-2-methoxyacetamide, indicate that slight variations in substitution patterns can significantly alter biological activity. For example, while both compounds exhibit anti-inflammatory properties, their potency varies, underscoring the importance of structural optimization in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.